molecular formula C7H8ClNO2S B2430276 2-Chloro-6-methylbenzene-1-sulfonamide CAS No. 90196-33-1

2-Chloro-6-methylbenzene-1-sulfonamide

Cat. No.: B2430276
CAS No.: 90196-33-1
M. Wt: 205.66
InChI Key: RPYMTSUCKIJOAK-UHFFFAOYSA-N
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Description

2-Chloro-6-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a chlorinated and methylated benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted sulfonamides and oxidized or reduced derivatives of this compound .

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylbenzene-1-sulfonamide
  • 4-Chloro-3-methylbenzene-1-sulfonamide
  • 2-Chloro-5-methylbenzene-1-sulfonamide

Uniqueness

2-Chloro-6-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The position of the chlorine and methyl groups can affect the compound’s ability to interact with various molecular targets and its overall stability .

Biological Activity

2-Chloro-6-methylbenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a sulfonamide functional group, which is critical for its interaction with various biological targets.

Chemical Structure and Properties

The molecular structure of this compound includes a benzene ring substituted with a chloro group, a methyl group, and a sulfonamide moiety. This unique arrangement of substituents contributes to its distinctive chemical reactivity and biological activity.

Property Value
Molecular FormulaC₇H₈ClN₁O₂S
Molecular Weight195.67 g/mol
Functional GroupsChloro, Methyl, Sulfonamide

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions at the active sites of enzymes, leading to inhibition or modulation of their activity. Notably, it has been shown to inhibit carbonic anhydrases (CAs), which are pivotal in various physiological processes.

Enzyme Inhibition

Research has demonstrated that this compound exhibits significant inhibitory effects on carbonic anhydrase IX (CA IX) with an IC₅₀ value ranging from 10.93 to 25.06 nM, indicating strong selectivity over other isoforms like CA II . This inhibition mechanism is crucial for its potential use in treating conditions where CA IX is overexpressed, such as certain cancers.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it can inhibit bacterial growth by interfering with essential bacterial enzymes, similar to other sulfonamides . The mechanism involves competitive inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.

Case Studies

  • Antibacterial Efficacy : A study investigated the antibacterial activity of various sulfonamides, including this compound, against common pathogens. Results showed significant inhibition against Escherichia coli and Staphylococcus aureus, supporting its potential as an antimicrobial agent .
  • Cancer Research : In vitro studies on cancer cell lines have revealed that this compound can induce apoptosis in MDA-MB-231 breast cancer cells. The mechanism involves increased annexin V-FITC staining, indicating early apoptotic changes .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Differences Unique Features
2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamideContains an ethyl groupPotentially different reactivity
N-Ethyl-6-methylbenzene-1-sulfonamideLacks chloro groupMay exhibit different biological properties
2-Chloro-N-methylbenzene-1-sulfonamideContains a methyl instead of ethylVariation in steric hindrance affecting reactivity

Properties

IUPAC Name

2-chloro-6-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYMTSUCKIJOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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